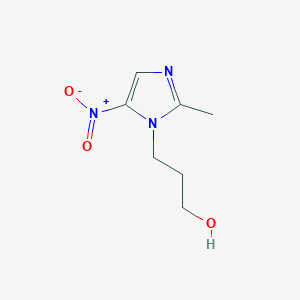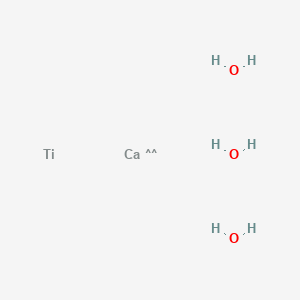
perovskite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perovskite is a type of mineral that has gained significant attention in recent years due to its potential applications in various fields, including solar cells, electronics, and catalysis. It is named after Russian mineralogist Lev Perovski and has a unique crystal structure that makes it an attractive material for research and development.
作用機序
The mechanism of action of perovskite is not yet fully understood. However, it is believed that the unique crystal structure of perovskite allows for efficient charge transfer, which is essential for its photovoltaic properties. In catalysis, perovskite's high surface area and unique electronic properties allow for efficient catalytic reactions.
生化学的および生理学的効果
Perovskite has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that perovskite may have toxic effects on living organisms. Therefore, further research is needed to fully understand the potential health risks associated with perovskite.
実験室実験の利点と制限
Perovskite's unique properties make it an attractive material for research and development. Its high efficiency in converting sunlight into electricity and its potential as a catalyst for various chemical reactions make it an excellent material for lab experiments. However, perovskite is also known for its instability, which can make it challenging to work with in certain lab settings.
将来の方向性
There are several future directions for perovskite research. One of the most significant areas of research is the development of more stable and durable perovskite materials. This will enable perovskite to be used in a wider range of applications, including large-scale solar energy production. Additionally, researchers are exploring the use of perovskite in other fields, such as optoelectronics and data storage. Finally, there is a need for further research into the potential health risks associated with perovskite to ensure that its use is safe for humans and the environment.
In conclusion, perovskite is a promising material with significant potential in various fields, including solar cells, catalysis, and optoelectronics. Its unique crystal structure and electronic properties make it an attractive material for research and development. However, further research is needed to fully understand its mechanism of action, potential health risks, and to develop more stable and durable perovskite materials.
合成法
Perovskite can be synthesized using various methods, including solution-based methods, solid-state reactions, and vapor deposition techniques. The most commonly used method is the solution-based method, which involves mixing metal halides and lead halides in a solvent to form a perovskite precursor solution. This solution is then deposited onto a substrate and annealed to form a perovskite film.
科学的研究の応用
Perovskite has been extensively studied in the field of photovoltaics due to its high efficiency in converting sunlight into electricity. Recent advancements in perovskite solar cells have resulted in power conversion efficiencies exceeding 25%, which is comparable to traditional silicon-based solar cells. Perovskite has also shown potential in the field of catalysis, where it can be used as a catalyst for various chemical reactions.
特性
CAS番号 |
12194-71-7 |
|---|---|
製品名 |
perovskite |
分子式 |
CaH6O3Ti |
分子量 |
141.99 g/mol |
InChI |
InChI=1S/Ca.3H2O.Ti/h;3*1H2; |
InChIキー |
NYMLMVRVLAXPPL-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ca].[Ti] |
正規SMILES |
O.O.O.[Ca].[Ti] |
同義語 |
calcium titanium oxide CaTiO3 perovskite |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



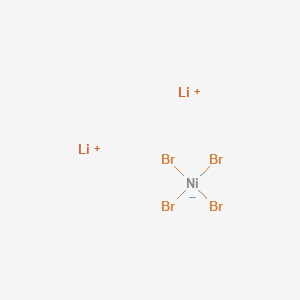
![1-Azaspiro[4.5]decane](/img/structure/B86638.png)

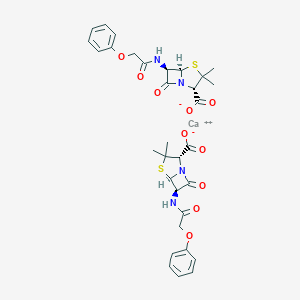
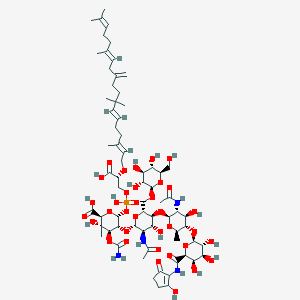
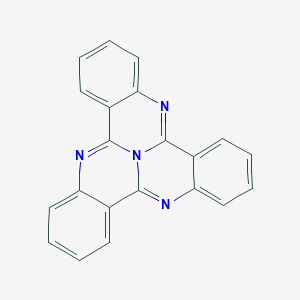
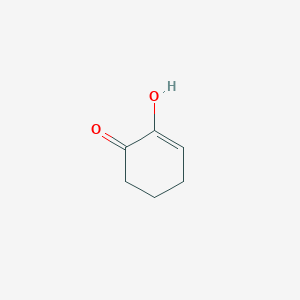

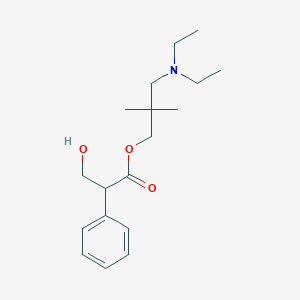
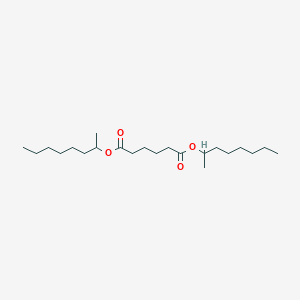
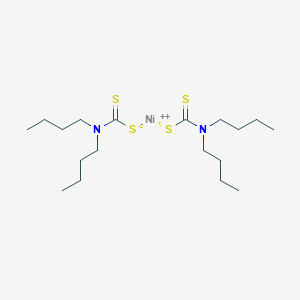

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
